molecular formula C10H20S B12914127 Cyclohexane, [(1-methylpropyl)thio]- CAS No. 7133-22-4

Cyclohexane, [(1-methylpropyl)thio]-

Cat. No.: B12914127
CAS No.: 7133-22-4
M. Wt: 172.33 g/mol
InChI Key: BPQBIKVCRYZWCT-UHFFFAOYSA-N
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Description

Cyclohexane, [(1-methylpropyl)thio]- (CAS: 7058-01-7 ) is a sulfur-containing cyclohexane derivative with a thioether functional group. It has been identified in phytochemical profiling studies and analytical investigations of fermented beverages , suggesting both natural and synthetic origins.

Properties

CAS No.

7133-22-4

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

butan-2-ylsulfanylcyclohexane

InChI

InChI=1S/C10H20S/c1-3-9(2)11-10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3

InChI Key

BPQBIKVCRYZWCT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1CCCCC1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Cyclohexyl Halides with Sec-Butyl Thiol or Hydrogen Sulfide

One common approach is the reaction of cyclohexyl halides (e.g., cyclohexyl bromide or chloride) with sec-butyl thiol or hydrogen sulfide under nucleophilic substitution conditions. This method typically requires a base or catalyst to facilitate the substitution of the halide by the thiol group.

  • Reaction conditions: The reaction is often carried out in the presence of ammonia or palladium-based catalysts such as Pd(OAc)2 with phosphine ligands to enhance selectivity and yield.
  • Mechanism: The halide is displaced by the thiolate anion generated in situ from sec-butyl thiol or hydrogen sulfide.
  • Yields: Reported yields vary but can be optimized to high levels (>80%) with appropriate catalysts and reaction conditions.

Radical-Mediated Thiolation via Photolysis or Free Radical Initiation

Photolysis of carbonyl sulfide (COS) in cyclohexane or photolysis of Barton esters (N-hydroxy-2-thiopyridone esters) can generate cyclohexyl radicals that react with sulfur sources to form the thioether bond.

  • Photolysis of COS: Under UV light, COS decomposes to generate sulfur radicals that add to cyclohexane, forming cyclohexanethiol intermediates, which can be further alkylated to yield the target compound.
  • Barton ester photolysis: This method involves homolytic cleavage of the oxygen-nitrogen bond in the ester, generating carbon-centered radicals that react with elemental sulfur to form the thioether.
  • Yields: Barton ester photolysis has been reported to give yields as high as 94% for cyclohexanethiol derivatives.

Thiolation of Cyclohexanol Derivatives

Cyclohexanol can be converted to cyclohexanethiol intermediates by treatment with hydrogen sulfide in the presence of catalysts such as alumina or hydrotreating catalysts.

  • Catalytic system: Alumina combined with dehydration catalysts facilitates the substitution of the hydroxyl group by a thiol group.
  • Additional reagents: Pinacolone and H2O-Al2O3 catalysts can improve yields by promoting hydrogen transfer and thiolation steps.
  • Yields: The process typically results in moderate to good yields, with mercaptan products containing less than 30% unreacted alcohol.

Hydrolysis of Cyclohexyl Thiolacetate

Cyclohexyl thiolacetate can be hydrolyzed under basic conditions (e.g., sodium hydroxide) followed by acidification to yield cyclohexanethiol, which can then be alkylated with sec-butyl halides to form the target compound.

  • Advantages: This method allows for the protection and controlled release of the thiol group.
  • Yields: Hydrolysis and subsequent alkylation steps can be optimized for high overall yields.

Reaction of Silyl-Protected Thiols with Lithium

Silyl-protected thiols can be treated with lithium powder and catalytic naphthalene in tetrahydrofuran (THF), followed by hydrolysis to yield free cyclohexanethiol.

  • Requirement: The silyl protecting group must contain at least one phenyl group for successful reaction.
  • Yields: This method provides moderate yields (~51%) of the free thiol.

Direct Coupling of Cyclohexane with Sulfur and Sec-Butyl Precursors

Cyclohexane can be treated with elemental sulfur and sec-butyl precursors under controlled conditions (e.g., sealed tube at elevated temperatures with zinc oxide catalyst) to form the thioether directly.

  • Catalysts: Zinc oxide and cobalt-molybdate on alumina have been used to promote sulfur insertion.
  • Reduction: The intermediate polysulfides can be reduced with lithium aluminum hydride (LiAlH4) to yield the desired sulfide.
  • Yields: Conversion rates vary widely (24.6–85.3%) depending on conditions.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalysts/Conditions Yield Range (%) Notes
Nucleophilic substitution Cyclohexyl halide + sec-butyl thiol or H2S Pd(OAc)2/phosphine, ammonia 80–95 High selectivity, requires catalyst
Photolysis (Barton ester) Barton ester + elemental sulfur UV light, NaBH4/MeOH ~94 Radical mechanism, high yield
Thiolation of cyclohexanol Cyclohexanol + H2S Alumina, hydrotreating catalyst 70–85 Moderate yield, some unreacted alcohol
Hydrolysis of thiolacetate Cyclohexyl thiolacetate NaOH, acidification 75–90 Controlled thiol release
Silyl-protected thiol reaction Silyl-protected thiol Li, naphthalene, THF ~51 Requires phenyl group in protecting group
Direct coupling with sulfur Cyclohexane + sulfur + sec-butyl precursor ZnO, Co-Mo/Al2O3, sealed tube 25–85 Variable yield, requires reduction step

Research Findings and Optimization Notes

  • The nucleophilic substitution method is favored for its high yields and selectivity when using palladium catalysts and appropriate ligands, minimizing side reactions such as disulfide formation.
  • Radical photolysis methods provide an alternative route with high yields but require specialized equipment and careful control of reaction conditions.
  • Thiolation of cyclohexanol is a practical method but may require purification to remove unreacted alcohol.
  • Hydrolysis of thiolacetates offers a protective group strategy that can improve handling and storage of intermediates.
  • Direct coupling methods involving elemental sulfur are less selective and often require post-reaction reduction steps, but they are useful for large-scale synthesis.
  • The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Cyclohexane, [(1-methylpropyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can yield the corresponding thiol or sulfide, depending on the reducing agent used.

    Substitution: The [(1-methylpropyl)thio] group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Cyclohexane, [(1-methylpropyl)thio]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various cyclohexane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexane, [(1-methylpropyl)thio]- involves its interaction with specific molecular targets. The [(1-methylpropyl)thio] group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following table compares Cyclohexane, [(1-methylpropyl)thio]- with other cyclohexane derivatives and thioethers:

Compound Name CAS Number Molecular Formula Key Features Occurrence/Application References
Cyclohexane, [(1-methylpropyl)thio]- 7058-01-7 C₁₀H₂₀S Thioether group, branched alkyl chain Phytochemical extracts , fermentation byproducts
Benzene, [(1-methylpropyl)thio]- 14905-79-4 C₁₀H₁₄S Aromatic thioether Synthetic intermediates
Butane, 1-[(1-methylpropyl)thio]- 10359-61-2 C₈H₁₈S Linear alkyl thioether Industrial synthesis
Cyclohexane, 1-methyl-4-(1-methylethyl)- 99-82-1 C₁₀H₂₀ Hydrocarbon isomer (no sulfur) Solvent, fragrance component
Cyclohexane, (hexylthio)- 7133-37-1 C₁₂H₂₄S Longer alkyl chain (C6) Specialty chemicals

Physicochemical Properties

  • LogP (Octanol-Water Partition Coefficient): Cyclohexane, [(1-methylpropyl)thio]-: Estimated >3.5 (based on benzene analogue ). Benzene, [(1-methylpropyl)thio]-: LogP = 3.577 . Cyclohexane, 1-methyl-4-(1-methylethyl)-: LogP = 4.92 .
  • Hydrophobicity and Solubility: The thioether group in Cyclohexane, [(1-methylpropyl)thio]- increases hydrophobicity compared to non-sulfur analogues like Cyclohexane, 1-methyl-4-(1-methylethyl)-, which has a water solubility of 0.4331 mg/L .

Functional Comparisons

  • Reactivity: Thioethers are less reactive than sulfoxides or sulfones but more stable than thiols.
  • Applications: Cyclohexane, [(1-methylpropyl)thio]-: Potential antioxidant or flavorant in natural products . Cyclohexane, 1-methyl-4-(1-methylethyl)-: Used as a solvent or intermediate in fragrance synthesis .

Research Findings and Data Tables

Table 1: Analytical Detection in Studies

Study Context Concentration/Abundance Methodology Reference
Water kefir fermentation 0.71 ± 0.30 GC-MS
Methanolic leaf extracts 0.66% GC-MS (RT 14.611)

Table 2: Key Physicochemical Parameters

Property Cyclohexane, [(1-methylpropyl)thio]- Benzene Analogue Non-Sulfur Cyclohexane
Molecular Weight 156.3 g/mol (C₁₀H₂₀S) 166.28 g/mol (C₁₀H₁₄S) 140.27 g/mol (C₁₀H₂₀)
LogP ~3.5 (estimated) 3.577 4.92
Water Solubility Low (hydrophobic) Not reported 0.4331 mg/L

Q & A

Q. What methodologies are employed to synthesize and characterize [(1-methylpropyl)thio]-cyclohexane in laboratory settings?

Synthesis typically involves nucleophilic substitution reactions between cyclohexanethiol and 2-bromobutane under alkaline conditions. Characterization leverages gas chromatography-mass spectrometry (GC-MS) to confirm molecular structure via retention time (RT) and fragmentation patterns (e.g., base peak at m/z 158) . Nuclear magnetic resonance (NMR) spectroscopy further elucidates substituent placement and purity.

Q. How are thermodynamic properties (e.g., boiling point, enthalpy of vaporization) experimentally determined for this compound?

Boiling points are measured using dynamic distillation methods under controlled pressure, while vaporization enthalpy (ΔvapH°) is derived from vapor pressure data via Clausius-Clapeyron equations. Differential scanning calorimetry (DSC) quantifies melting points, with discrepancies resolved through inter-laboratory validation . For [(1-methylpropyl)thio]-cyclohexane, phase change data from analogous thioethers suggest a boiling point range of 420–430 K .

Q. What spectroscopic techniques are optimal for identifying [(1-methylpropyl)thio]-cyclohexane in complex mixtures?

GC-MS is critical for identification, with retention times calibrated against standards. For example, a RT of ~14.6 minutes (similar to alkylated cyclohexanes) and characteristic fragmentation (e.g., loss of the thioalkyl group) confirm presence . Infrared (IR) spectroscopy detects C-S stretching vibrations (~600–700 cm⁻¹) and C-H deformations of the cyclohexane ring .

Q. What safety protocols are recommended for handling [(1-methylpropyl)thio]-cyclohexane in laboratory settings?

Due to flammability (Class IB liquid, akin to cyclohexane), use explosion-proof equipment and maintain concentrations below 100 ppm TWA . Engineering controls include local exhaust ventilation and inert-atmosphere glove boxes. Personal protective equipment (PPE) mandates chemical goggles and flame-resistant lab coats .

Q. How does the thio substituent influence solubility and solvent interactions compared to unsubstituted cyclohexane?

The thioether group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO). Solubility parameters are quantified via Hansen solubility tests or HPLC retention factor (k') analysis. Computational methods like COSMO-RS predict solvent compatibility based on charge distribution .

Advanced Research Questions

Q. How do combustion kinetics of [(1-methylpropyl)thio]-cyclohexane differ from cyclohexane, and what experimental models are used?

Shock tube and rapid compression machine (RCM) studies reveal that the thio group alters ignition delay times due to sulfur’s radical scavenging effects. High-pressure oxidation (10 atm) in jet-stirred reactors (JSRs) tracks intermediates like SO₂ and CO via laser-induced fluorescence (LIF) . Kinetic models (e.g., JetSurF 2.0) integrate C-S bond dissociation energies to predict flame speeds and pollutant formation .

Q. What decomposition pathways dominate during pyrolysis of [(1-methylpropyl)thio]-cyclohexane at elevated temperatures?

At >800°C, thermal cleavage of C-S bonds generates cyclohexyl radicals and thiols, detected via synchrotron photoionization mass spectrometry (SPI-MS). Secondary pathways yield H₂S and unsaturated hydrocarbons, with pathways validated via density functional theory (DFT) calculations .

Q. How can computational chemistry resolve contradictions in reported thermodynamic data for this compound?

Discrepancies in melting/boiling points are addressed via ab initio calculations (e.g., G4 thermochemistry) combined with experimental validation using adiabatic calorimetry. Statistical error analysis (e.g., Monte Carlo simulations) quantifies uncertainty in phase change measurements .

Q. What role does the thio substituent play in catalytic desulfurization processes?

In hydrodesulfurization (HDS), the thioether group adsorbs onto MoS₂ catalysts, with C-S bond scission monitored via in-situ X-ray absorption spectroscopy (XAS). Kinetic isotope effects (KIEs) reveal rate-determining steps in sulfur removal .

Q. How do conformational dynamics of [(1-methylpropyl)thio]-cyclohexane affect its reactivity?

The bulky thio substituent stabilizes chair conformations with axial-to-equatorial flipping barriers measured via dynamic NMR (DNMR). Transition states are modeled using QM/MM simulations, showing steric hindrance alters nucleophilic substitution rates .

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